![molecular formula C19H27N3O5 B11363754 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B11363754.png)
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a cyclohexyl group, and a nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of cyclohexanone with morpholine to form 4-(1-cyclohexen-1-yl)morpholine.
Alkylation: The morpholine derivative is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the cyclohexylmethyl group.
Nitration: The next step involves the nitration of phenol to form 4-nitrophenol.
Esterification: The 4-nitrophenol is then esterified with chloroacetic acid to form 2-(4-nitrophenoxy)acetic acid.
Amidation: Finally, the esterified product is reacted with the alkylated morpholine derivative to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
- 4-(1-cyclohexen-1-yl)morpholine
Uniqueness
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-(4-nitrophenoxy)acetamide is unique due to its combination of a morpholine ring, a cyclohexyl group, and a nitrophenoxy moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H27N3O5 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H27N3O5/c23-18(14-27-17-6-4-16(5-7-17)22(24)25)20-15-19(8-2-1-3-9-19)21-10-12-26-13-11-21/h4-7H,1-3,8-15H2,(H,20,23) |
InChI Key |
DXTYIAOFTZLIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


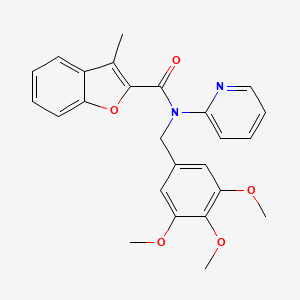
![N-Benzyl-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363679.png)
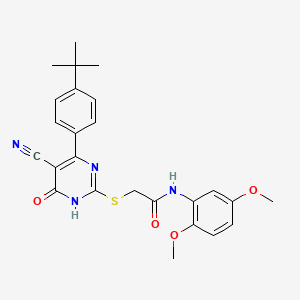
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11363685.png)
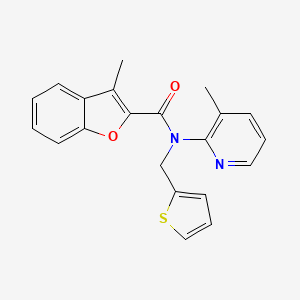
![Methyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11363710.png)
![N-[2-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11363716.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11363721.png)
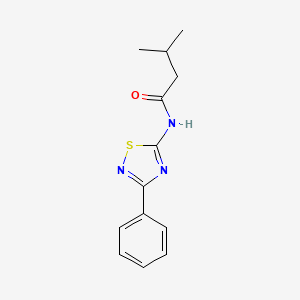
![N-(2-ethoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363727.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11363730.png)
![4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11363737.png)
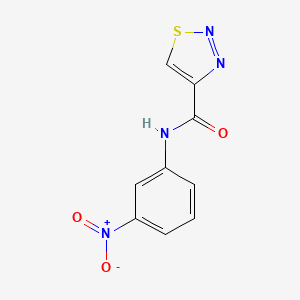
![5-(3,4-dimethylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11363745.png)
